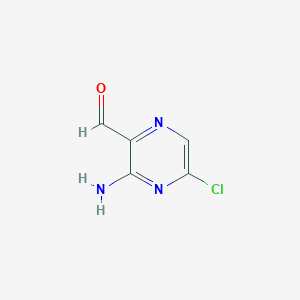![molecular formula C14H23NO3 B3164487 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893573-00-7](/img/structure/B3164487.png)
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine
Overview
Description
“(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the sources available.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, prominently featuring enantiopure tert-butanesulfinamide, have emerged as a gold standard for the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide has been extensively used in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are crucial motifs in many natural products and therapeutically relevant compounds. The methodology leverages tert-butanesulfinamide's role as a chiral auxiliary, enabling the production of compounds with significant biological importance (Philip et al., 2020).
Environmental Remediation
Chitosan, due to its primary amino groups, has been utilized for the chelation of metal ions and the complexation of anions. This biopolymer's unique properties allow for the treatment of particulate suspensions and dissolved organic materials, including dyes and humic acid. The versatility of chitosan, enhanced by its interactions with metal ions, underscores the environmental application of amino-functionalized compounds in water purification and effluent treatment. Through coagulation and flocculation properties, chitosan and its derivatives can significantly contribute to the removal of contaminants from various matrices, demonstrating the environmental significance of amino-functionalized compounds (Guibal et al., 2006).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes. Nitrogen-containing amino and azo compounds, resistant to conventional degradation processes, can be efficiently degraded using AOPs. This includes a wide variety of amine-based compounds, dyes, and pesticides. The review by Bhat and Gogate (2021) highlights the degradation efficiencies, reaction mechanisms, and the impact of process parameters on the treatment of these recalcitrant compounds, pointing towards the potential of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine in enhancing the degradation of nitrogen-containing pollutants (Bhat & Gogate, 2021).
properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3/h7-8,10,15H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIIKMPMBLXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)






![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
amine](/img/structure/B3164506.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)